molecular formula C10H19NO5 B13512041 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid

Cat. No.: B13512041
M. Wt: 233.26 g/mol
InChI Key: VLPDNYLGYMPWNS-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The process can be optimized by adjusting the reaction conditions to maximize yield .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve continuous flow processes. These methods are more efficient and sustainable compared to traditional batch processes. Flow microreactor systems enable precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while deprotection of the Boc group yields the free amino acid .

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
  • tert-Butoxycarbonyl derivatives of amino acids

Uniqueness

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxybutanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxyl group. This combination allows for versatile applications in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-4-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)7(5-6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1

InChI Key

VLPDNYLGYMPWNS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCO)C(=O)O

Origin of Product

United States

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